molecular formula C17H15FN4O4 B2794842 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1904303-57-6

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2794842
CAS No.: 1904303-57-6
M. Wt: 358.329
InChI Key: IKUUGBULSYPIHJ-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H15FN4O4 and its molecular weight is 358.329. The purity is usually 95%.
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Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropylisoxazole moiety and a fluorophenoxy acetamide group, which are known to contribute to its biological properties. The molecular formula is C15H15F1N4O3C_{15}H_{15}F_{1}N_{4}O_{3}, with a molecular weight of approximately 300.30 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures exhibit significant inhibition on the proliferation of various cancer cell lines, including leukemia and solid tumors. The oxadiazole and isoxazole rings are often implicated in these activities due to their ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways .
  • Antimicrobial Activity : Some derivatives of isoxazole compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial and fungal strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell ProliferationSignificant inhibition in U937 cells
AntimicrobialPotential inhibitory effects
CytotoxicityLow cytotoxicity in tested cell lines

Case Studies

  • Cancer Cell Lines : A study evaluated the compound's effect on U937 human myeloid leukemia cells. The results indicated a dose-dependent inhibition of cell proliferation without significant cytotoxicity at lower concentrations. This suggests that the compound may selectively target cancerous cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of the cyclopropyl and fluorophenoxy groups in enhancing biological activity. Variations in these substituents have been shown to affect potency and selectivity against different cancer types .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c18-11-3-1-2-4-13(11)24-9-15(23)19-8-16-20-17(22-26-16)12-7-14(25-21-12)10-5-6-10/h1-4,7,10H,5-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUUGBULSYPIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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